(1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carbonitrile
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Overview
Description
(1R,5S,6R)-3-Benzyl-3-azabicyclo[310]hexane-6-carbonitrile is a bicyclic compound featuring a unique azabicyclohexane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carbonitrile typically involves the following steps:
Formation of the Azabicyclohexane Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the azabicyclohexane core.
Introduction of the Benzyl Group: The benzyl group is introduced through a substitution reaction, often using benzyl halides in the presence of a base.
Formation of the Carbonitrile Group: The carbonitrile group is introduced through a cyanation reaction, typically using reagents such as sodium cyanide or potassium cyanide under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
(1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl group, using reagents such as halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
(1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carbonitrile involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
(1R,5S,6R)-3-Azabicyclo[3.1.0]hexan-6-ylmethanol: Similar bicyclic structure with a hydroxymethyl group instead of a carbonitrile group.
(1R,5S,6R)-3-Benzyl-6-(dibenzylamino)-3-azabicyclo[3.1.0]hexane-6-carbonitrile: Contains additional dibenzylamino groups.
Uniqueness
(1R,5S,6R)-3-Benzyl-3-azabicyclo[31Its azabicyclohexane core and carbonitrile group make it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C13H14N2 |
---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carbonitrile |
InChI |
InChI=1S/C13H14N2/c14-6-11-12-8-15(9-13(11)12)7-10-4-2-1-3-5-10/h1-5,11-13H,7-9H2/t11?,12-,13+ |
InChI Key |
XHNJNRXGPDUQEV-YHWZYXNKSA-N |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2C#N)CN1CC3=CC=CC=C3 |
Canonical SMILES |
C1C2C(C2C#N)CN1CC3=CC=CC=C3 |
Origin of Product |
United States |
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